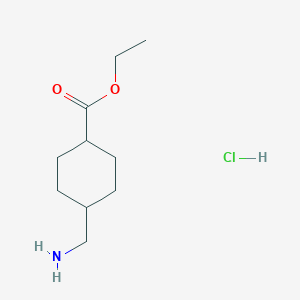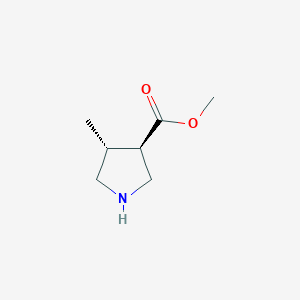
Z-Tyr(tbu)-OH
Descripción general
Descripción
Molecular Understanding of Zirconium Hydrides Formation
The study of the reaction between [([triple bond]SiO)Zr(CH(2)tBu)(3)] and H(2) at 150 degrees C has shown significant insights into the formation of zirconium hydrides. The hydrogenolysis of zirconium-carbon bonds leads to the creation of reactive hydride intermediates. These intermediates further react with siloxane ligands to form two primary zirconium hydrides: [([triple bond]SiO)(3)Zr-H] and [([triple bond]SiO)(2)ZrH(2)], in addition to silicon hydrides. The structural identities of these hydrides were confirmed through (1)H DQ solid-state NMR spectroscopy. Moreover, these hydrides exhibit reactivity with CO(2) and N(2)O, forming formate and hydroxide complexes as major surface complexes .
Synthesis and Properties of Zinc(II) L-Tyrosine Complex
The synthesis of a mixed ligand zinc(II) ion complex with L-tyrosine and 2,2'-bipyridine, Zn(l-Tyr)(2)(bpy)·3H(2)O·CH(3)OH, has been achieved and characterized. The crystal structure of this complex was determined, revealing a hexagonal form with specific lattice parameters and a P3(2)21 space group. The zinc(II) ion is chelated by the L-tyrosine through carboxylate oxygen and amino nitrogen atoms, forming a distorted octahedral geometry. Spectroscopic methods such as FTIR, Raman, and UV-Vis were used for further analysis, and theoretical data were obtained using DFT methods. This complex, along with other zinc L-tyrosine compounds, was tested for antimicrobial activity against various fungal and bacterial strains, showing potential as growth inhibitors .
Analysis of Z-Tyr(tbu)-OH
Aplicaciones Científicas De Investigación
Controlled Self-Assembly of Modified Amino Acids
- Z-Tyr(tbu)-OH, along with other modified aromatic amino acids like Z-Phe-OH and Z-Trp-OH, has been utilized in the controlled self-assembly of well-defined morphologies, such as fibers and spherical structures. These self-assembled structures, characterized through various microscopic and spectroscopic techniques, have significant implications for the simple fabrication and design of novel materials with broad applications (Gour, Kshtriya, Koshti, Narode, & Naskar, 2021).
Synthesis and Kinetic Characterization in Proteasomes
- In a study involving the kinetic characterization of peptide aldehydes, this compound played a role in the context of inhibitors of the chymotryptic activity of 20S proteasomes from various sources. The study highlighted the differentiated inhibitory potencies of various compounds, including those containing this compound (Escherich, Ditzel, Musiol, Groll, Huber, & Moroder, 1997).
Interactions in the Zinc Finger Motif
- This compound has been studied for its role in the zinc finger motif, particularly in the context of aromatic-histidine interactions within the motif's hydrophobic core. These interactions are crucial for understanding the structural inequivalence of phenylalanine and tyrosine in this context (Jasanoff & Weiss, 1993).
Amplification Platform for Electrochemical Sensing
- A study involving graphene oxide amplification platforms tagged with tyrosinase-zinc oxide quantum dot hybrids utilized this compound. This was significant for enhancing the sensitivity in the detection of hydroxylated polychlorobiphenyls, demonstrating the potential of this compound in biosensor applications (Rather, Pilehvar, & Wael, 2014).
Synthesis of Protected Glycotetrapeptides
- This compound was utilized in the synthesis of protected glycotetrapeptides, specifically in the context of stepwise coupling strategies for the synthesis of complex peptide structures (Gobbo, Biondi, Filira, Rocchi, & Lucchini, 1988).
Low Molecular Weight Organogelators
- The gelation properties of L-Tyr(tBu)-OH in various organic solvents were discovered, highlighting its potential as a low molecular weight organogelator. This discovery opens up applications in fields like materials science and nanotechnology (Aykent, Zeytun, Marion, & Özçubukçu, 2019).
Photocatalytic Performance and Antibacterial Activities
- Ag/ZnO metal-semiconductor nanocomposites, prepared with the assistance of tyrosine, demonstrated enhanced photocatalytic performance and synergistic antibacterial activities. This compound's role in this context highlights its potential in environmental and medical applications (Lu, Liu, Gao, Xing, & Wang, 2008).
Safety and Hazards
In case of exposure, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of ingestion, rinse mouth with water and consult a physician .
Mecanismo De Acción
Target of Action
Z-Tyr(tbu)-OH is a derivative of the amino acid tyrosine
Mode of Action
They can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Result of Action
As an ergogenic supplement, it may contribute to improved physical performance and mental function, and it may help prevent exercise-induced muscle damage .
Propiedades
IUPAC Name |
(2S)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-21(2,3)27-17-11-9-15(10-12-17)13-18(19(23)24)22-20(25)26-14-16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVBQSGNGCKQSV-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20359663 | |
| Record name | Z-TYR(TBU)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20359663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5545-54-0 | |
| Record name | O-(1,1-Dimethylethyl)-N-[(phenylmethoxy)carbonyl]-L-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5545-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Z-TYR(TBU)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20359663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Tyrosine, O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Tris(1H-benzo[d][1,2,3]triazol-1-yl)methane](/img/structure/B153669.png)



